57-Fold Superior Target Binding Affinity: (3S,4S) vs. (3R,4R) in Purine Nucleoside Phosphorylase Inhibition
In a direct head-to-head study using human purine nucleoside phosphorylase (PNP), the (3S,4S)-configured fluoroamine inhibitor F-DADMe-ImmH, which incorporates the (3S,4S)-3-fluoro-4-hydroxypyrrolidine scaffold, exhibited a slow-onset binding inhibition constant (Ki*) of 0.032 nM. By stark contrast, its (3R,4R) enantiomer showed a Ki* of only 1.82 nM under identical assay conditions [1]. This 57-fold difference in potency demonstrates that the (3S,4S) absolute configuration is critical for high-affinity target engagement.
| Evidence Dimension | PNP enzyme inhibition constant (Ki*) |
|---|---|
| Target Compound Data | Ki* = 0.032 nM for (3S,4S)-F-DADMe-ImmH |
| Comparator Or Baseline | Ki* = 1.82 nM for (3R,4R)-F-DADMe-ImmH |
| Quantified Difference | 57-fold higher affinity (0.032 nM vs. 1.82 nM) |
| Conditions | Human purine nucleoside phosphorylase (PNP) enzyme assay; slow-onset binding kinetics measured at 30 °C |
Why This Matters
For drug discovery programs targeting PNP or related enzymes, the (3S,4S) configuration delivers a 57-fold binding advantage that cannot be recovered by formulation or dose adjustment, directly impacting the feasibility of achieving therapeutic concentrations in vivo.
- [1] Taylor, E. A., et al. (2008). A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 51(18), 5880–5884. doi: 10.1021/jm800792b. Data on p. 5881: 'Slow-onset binding constants for [(3S,4S)−3] and [(3R,4R)−3] with human PNP are 0.032 and 1.82 nM, respectively.' View Source
